![molecular formula C13H11ClFNO2S B2605956 N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 722478-55-9](/img/structure/B2605956.png)
N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide” is a chemical compound used in scientific research. It has a CAS Number of 722478-55-9 and a molecular weight of 299.75 .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H11ClFNO2S/c14-11-6-2-1-5-10(11)9-16-19(17,18)13-8-4-3-7-12(13)15/h1-8,16H,9H2 . This code provides a unique identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 299.75 .
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Studies have investigated the crystal structures of closely related sulfonamides, including analyses of their intermolecular interactions and packing patterns through Hirshfeld surface analyses. Such analyses have revealed intricate three-dimensional networks formed by various intermolecular interactions, highlighting the structural diversity and potential for specific applications in materials science and molecular engineering (Suchetan et al., 2016).
Antimicrobial and Anticancer Agents
Sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel methyl sulfonamido compounds have been shown to exhibit good to moderate activity against various bacterial and fungal pathogens, in addition to showing potential as inhibitors of penicillin-binding protein, suggesting their use in combating antibiotic resistance (Murugavel et al., 2016). Other studies have highlighted the synthesis of sulfonamides with pyridine moieties, showing significant anticancer and antimicrobial activity, thus indicating their therapeutic potential (Debbabi et al., 2017).
Molecular Docking and Biological Screening
Further research has involved the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, undergoing molecular docking and biological screening for antimicrobial and antiproliferative effects. Such studies underscore the compounds' abilities to act as efficient inhibitors against specific enzymes or proteins, pointing to their utility in drug development and biochemical research (El-Gilil, 2019).
Synthesis and Bioactivity Evaluation
The synthesis and bioactivity evaluation of novel sulfonamide derivatives have been conducted, revealing their capabilities towards antibacterial, antifungal, and antioxidant activities. These findings suggest the potential of sulfonamide derivatives in developing new therapeutic agents with enhanced bioactivity profiles (Subramanyam et al., 2017).
Sulfonamide as a Synthetic Intermediate
Sulfonamides have also been utilized as intermediates in synthetic chemistry, demonstrating their versatility in the preparation of various chemical compounds. For example, the use of N-fluorobenzenesulfonimide in sulfonylation reactions under mild conditions showcases the broad applicability of sulfonamides in organic synthesis, facilitating the efficient production of sulfonamides and sulfonic esters (Li et al., 2018).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-6-2-1-5-10(11)9-16-19(17,18)13-8-4-3-7-12(13)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJAEAXSTVURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

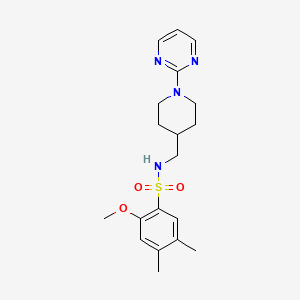
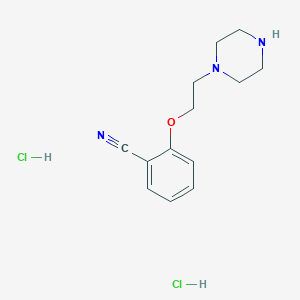
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
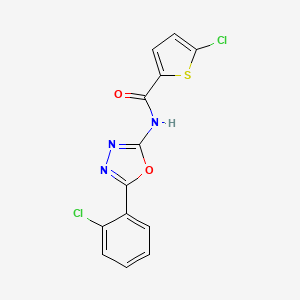
![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)
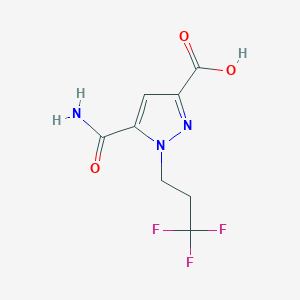
![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)

![N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2605888.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2605889.png)
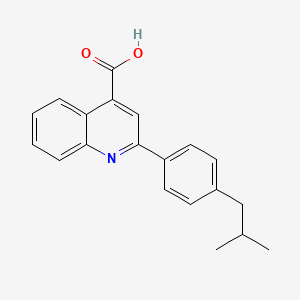
![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)